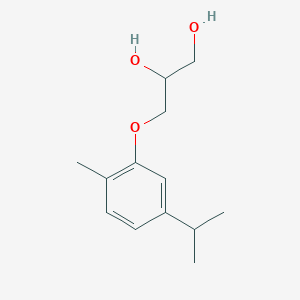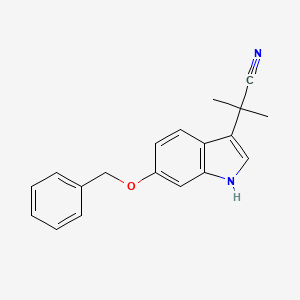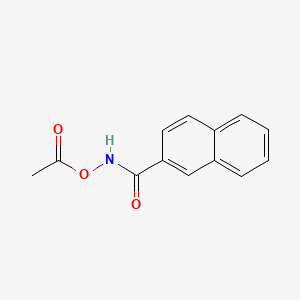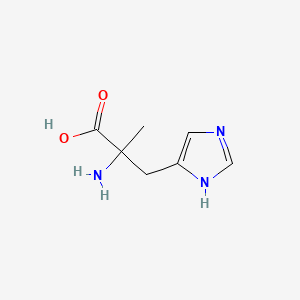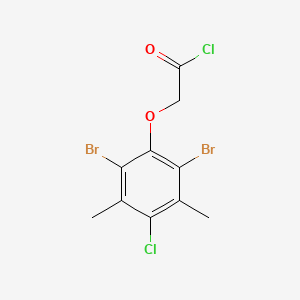
(2,6-Dibromo-4-chloro-3,5-dimethylphenoxy)acetyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,6-Dibromo-4-chloro-3,5-dimethylphenoxy)acetyl chloride is a chemical compound with the molecular formula C₁₀H₈Br₂Cl₂O₂ and a molecular weight of 390.88 g/mol . It is characterized by the presence of bromine, chlorine, and methyl groups attached to a phenoxyacetyl chloride structure. This compound is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2,6-Dibromo-4-chloro-3,5-dimethylphenoxy)acetyl chloride typically involves the reaction of 2,6-dibromo-4-chloro-3,5-dimethylphenol with acetyl chloride in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the desired product is obtained .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of advanced equipment and techniques ensures efficient production while maintaining safety standards.
Análisis De Reacciones Químicas
Types of Reactions
(2,6-Dibromo-4-chloro-3,5-dimethylphenoxy)acetyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the acetyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can undergo oxidation and reduction reactions, leading to the formation of different products.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine may result in the formation of an amide derivative .
Aplicaciones Científicas De Investigación
(2,6-Dibromo-4-chloro-3,5-dimethylphenoxy)acetyl chloride has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of (2,6-Dibromo-4-chloro-3,5-dimethylphenoxy)acetyl chloride involves its reactivity with nucleophiles. The acetyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on other molecules. This reactivity is utilized in various chemical transformations and synthesis processes .
Comparación Con Compuestos Similares
Similar Compounds
2,6-Dibromo-4-chlorophenol: Similar structure but lacks the acetyl chloride group.
4-Chlorophenoxyacetyl chloride: Similar functional groups but different substitution pattern on the phenyl ring.
Uniqueness
(2,6-Dibromo-4-chloro-3,5-dimethylphenoxy)acetyl chloride is unique due to the presence of both bromine and chlorine atoms along with the acetyl chloride group. This combination of functional groups provides distinct reactivity and applications compared to other similar compounds .
Propiedades
Fórmula molecular |
C10H8Br2Cl2O2 |
|---|---|
Peso molecular |
390.88 g/mol |
Nombre IUPAC |
2-(2,6-dibromo-4-chloro-3,5-dimethylphenoxy)acetyl chloride |
InChI |
InChI=1S/C10H8Br2Cl2O2/c1-4-7(11)10(16-3-6(13)15)8(12)5(2)9(4)14/h3H2,1-2H3 |
Clave InChI |
TVUCIAZTSRSFLP-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C(C(=C1Br)OCC(=O)Cl)Br)C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-methoxy-6-methyl-7H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B13809890.png)
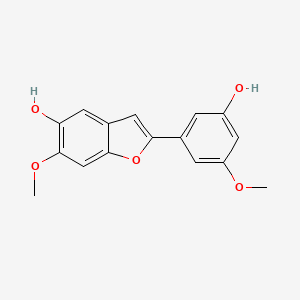

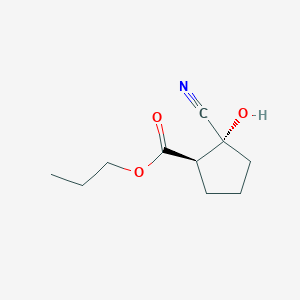
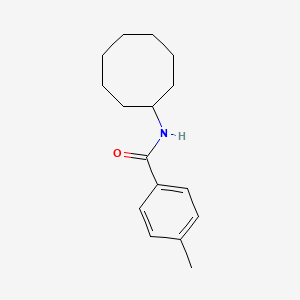

![1-[5-Amino-6-(methylamino)pyridin-2-yl]pyrrolidine-3,4-diol](/img/structure/B13809925.png)

